molecular formula C11H16BrNO4 B12898561 (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride

Cat. No.: B12898561
M. Wt: 306.15 g/mol
InChI Key: YIDWBKPQWJQLKL-MHPPCMCBSA-N
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Description

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromine atom, a ketone group, and a carboxylic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride is unique due to the presence of the bromine atom and the specific arrangement of functional groups

Properties

Molecular Formula

C11H16BrNO4

Molecular Weight

306.15 g/mol

IUPAC Name

hexanoyl (2R)-3-bromo-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H16BrNO4/c1-2-3-4-5-9(15)17-11(16)10-7(12)6-8(14)13-10/h7,10H,2-6H2,1H3,(H,13,14)/t7?,10-/m0/s1

InChI Key

YIDWBKPQWJQLKL-MHPPCMCBSA-N

Isomeric SMILES

CCCCCC(=O)OC(=O)[C@@H]1C(CC(=O)N1)Br

Canonical SMILES

CCCCCC(=O)OC(=O)C1C(CC(=O)N1)Br

Origin of Product

United States

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